2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid
Description
2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid is a complex organic compound that features a benzimidazole moiety linked to a nicotinic acid derivative
Properties
IUPAC Name |
2-[[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20(10-14-12(17(22)23)6-5-9-18-14)11-16-19-13-7-3-4-8-15(13)21(16)2/h3-9H,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCXEIFEPUJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)CC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122455 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269225-07-1 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269225-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid typically involves multiple steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives . This reaction is usually carried out under reflux conditions in an acidic medium.
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Alkylation: : The next step involves the alkylation of the benzimidazole core with methyl iodide to introduce the methyl group at the nitrogen atom of the benzimidazole ring .
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Coupling with Nicotinic Acid: : The final step involves coupling the methylated benzimidazole with nicotinic acid. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a nicotinic acid derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction: : Reduction reactions can be performed on the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the nicotinic acid moiety. Reagents such as alkyl halides can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Medicinally, this compound is investigated for its potential as an anti-inflammatory and antimicrobial agent. Its benzimidazole core is known for its pharmacological activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the nicotinic acid derivative can interact with receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole-2-carboxylic acid: Similar in structure but lacks the nicotinic acid moiety.
2-(1H-Benzimidazol-2-yl)acetic acid: Contains a benzimidazole core but with an acetic acid derivative instead of nicotinic acid.
Uniqueness
The uniqueness of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid lies in its combined structural features of benzimidazole and nicotinic acid, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
